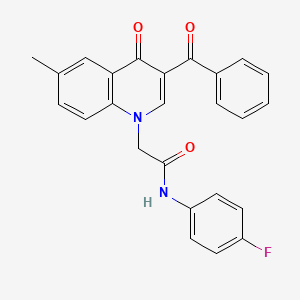

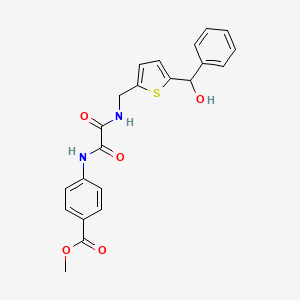

![molecular formula C15H12ClFN2O4S B2490082 3-氯-4-氟-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑-7-基)苯磺酰胺 CAS No. 926032-58-8](/img/structure/B2490082.png)

3-氯-4-氟-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑-7-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex benzenesulfonamide derivatives often involves multiple steps, including the introduction of fluorine atoms to increase selectivity and potency. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showed that substituent effects at the ortho position to the sulfonamide group on the phenyl ring were significant. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, highlighting the importance of halogen atoms in the synthesis of pharmacologically relevant compounds (Hashimoto et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the interaction of these compounds with biological targets. The crystal structures of related compounds reveal that halogenation (introduction of fluorine and chlorine) affects the molecular conformation and, consequently, the biological activity. For example, the structures of tetrazole derivatives have been determined to understand their COX-2 inhibitory potential, showing how modifications in the benzenesulfonamide scaffold can influence drug-receptor interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups and their positions. For instance, organocatalytic asymmetric Mannich reactions involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines afford cyclic amines with chiral tetrasubstituted C-F stereocenters, demonstrating the compound's potential for creating stereochemically complex structures (Li, Lin, & Du, 2019).

科学研究应用

碳酸酐酶抑制剂

与苯磺酰胺结构相关的化合物据报道有助于构建[1,4]噁唑基主要磺酰胺,表现出对人类碳酸酐酶的强效抑制作用。这些酶在治疗上具有相关性,暗示了在设计用于青光眼、癫痫和高原反应等疾病的抑制剂方面的应用(Sapegin et al., 2018)。

抗肿瘤活性

几种苯磺酰胺衍生物在体外显示出显著的抗肿瘤活性。例如,携带N-(苯并噁唑-2-基)和相关基团的化合物已经展示出对非小细胞肺癌和黑色素瘤细胞系的显著活性和选择性,突显了它们在癌症治疗中的潜力(Sławiński & Brzozowski, 2006)。

对映选择性合成

研究还探讨了具有苯磺酰胺骨架的化合物的对映选择性合成,实现了高产率和选择性。这些研究有助于合成具有特定立体化学构型的药理活性化合物,这对于药物开发是至关重要的(Li, Lin, & Du, 2019)。

光动力疗法

苯磺酰胺衍生物已被研究其光物理和光化学性质,暗示它们可用作光动力疗法中的光敏剂。这种应用对于癌症治疗尤为重要,其中单线态氧的产生可以诱导肿瘤细胞死亡(Pişkin, Canpolat, & Öztürk, 2020)。

COX-2抑制剂

将氟原子引入苯磺酰胺结构中被发现可以增加COX-2抑制选择性。这一发现对于开发新型抗炎药物至关重要,这些药物比传统NSAIDs具有更少的副作用(Hashimoto et al., 2002)。

属性

IUPAC Name |

3-chloro-4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4S/c16-12-8-10(2-3-13(12)17)24(21,22)19-9-1-4-14-11(7-9)15(20)18-5-6-23-14/h1-4,7-8,19H,5-6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIODEZYSSAUPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

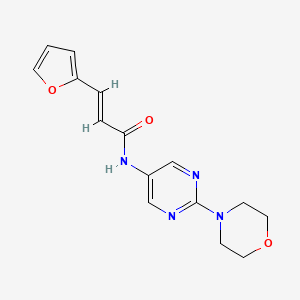

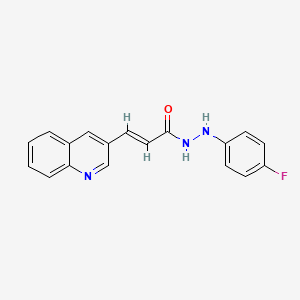

![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)

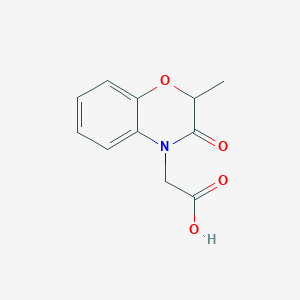

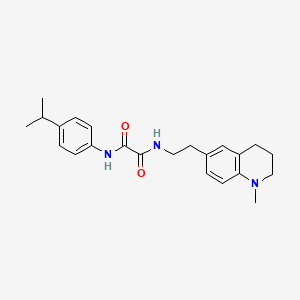

![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)

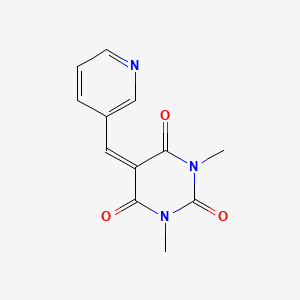

![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)